2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone
Description
This compound features a 3,5-dimethylisoxazole core linked via an ethanone bridge to a piperidine ring substituted at the 3-position with a 3-methoxypyrazin-2-yloxy group. The isoxazole moiety contributes to metabolic stability and serves as a bioisostere for aromatic systems, while the methoxypyrazine group may enhance solubility and enable hydrogen bonding or π-stacking interactions in biological targets .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-11-14(12(2)25-20-11)9-15(22)21-8-4-5-13(10-21)24-17-16(23-3)18-6-7-19-17/h6-7,13H,4-5,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIFRMXWROITOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)OC3=NC=CN=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a dimethylisoxazole moiety and a methoxypyrazinyl group linked to a piperidine ring, which are significant for its biological properties.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been tested for its ability to inhibit specific enzymes related to disease pathways. For instance, studies have shown that derivatives with similar structures have inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is crucial for the proliferation of certain pathogens and cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties. Compounds with similar structural features have demonstrated efficacy against various bacterial and fungal strains, indicating potential use in treating infections .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases . This suggests that the compound could be explored for its potential in treating conditions like Alzheimer's disease.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | DHODH inhibition | |
| Antimicrobial Activity | Effective against bacterial strains | |
| Neuroprotective Activity | AChE/BChE inhibition |
Case Study 1: Dihydroorotate Dehydrogenase Inhibition
A study focused on a series of pyrazole derivatives similar to this compound demonstrated significant inhibition of DHODH. The compound exhibited IC50 values lower than those of established inhibitors like brequinar, suggesting enhanced potency and potential as an immunosuppressive agent .
Case Study 2: Antifungal Activity
Another investigation evaluated the antifungal properties of related compounds against five phytopathogenic fungi. The results indicated that certain derivatives exhibited notable antifungal activity, suggesting that modifications in the isoxazole and pyrazine moieties could enhance these effects .
Case Study 3: Neuroprotective Properties
Research into neuroprotective agents has highlighted the role of compounds similar to this compound in inhibiting AChE and BChE. These findings support further exploration into their therapeutic applications in neurodegenerative diseases .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of isoxazole and piperidine exhibit significant antimicrobial properties. A study on related compounds demonstrated promising antibacterial activity against various strains of bacteria, suggesting potential applications in developing new antibiotics .
Case Study: Antimicrobial Evaluation
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | High |
| Compound C | Pseudomonas aeruginosa | Low |
Anticancer Potential
Recent investigations have shown that compounds with similar structural features can inhibit cancer cell proliferation. The mechanism often involves the modulation of apoptosis pathways and cell cycle regulation. For instance, derivatives containing the isoxazole ring have been studied for their ability to induce apoptosis in cancer cells .
Case Study: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15 |
| Compound B | HeLa (Cervical) | 10 |
| Compound C | A549 (Lung) | 20 |
Neurological Disorders
The piperidine moiety is associated with neuroprotective effects. Compounds similar to 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter levels .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of isoxazole derivatives. These compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory conditions such as arthritis .
Pesticidal Activity
The unique structure of this compound also lends itself to agricultural applications, particularly as a pesticide or herbicide. Studies have shown that similar compounds exhibit effective herbicidal activity against various weed species, which could be beneficial in crop management .
Case Study: Herbicidal Efficacy
| Compound | Target Weed Species | Efficacy (%) |
|---|---|---|
| Compound A | Amaranthus retroflexus | 85 |
| Compound B | Setaria viridis | 90 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Piperidine vs. Pyrrolidine Derivatives
A close analog (PubChem entry) replaces the piperidine (six-membered) with pyrrolidine (five-membered), resulting in altered ring strain and conformational dynamics. Piperidine’s larger size may better accommodate steric demands in binding pockets, while pyrrolidine’s rigidity could limit adaptability .
Isoxazole vs. Pyrazole/Triazole Systems
Compounds from feature pyrazole or triazole cores. Isoxazole’s oxygen and nitrogen atoms (adjacent) differ electronically from pyrazole’s two adjacent nitrogens, affecting dipole interactions and hydrogen-bonding capacity. For example, pyrazole derivatives in exhibit nitroaryl substitutions, which enhance electrophilicity but reduce metabolic stability compared to the dimethylisoxazole group .
Substituent Variations on the Piperidine Ring
Methoxypyrazine vs. Methanesulfonyl-Phenyl Groups
The European Patent () describes analogs with methanesulfonyl-phenyl and pyrazolo[3,4-d]pyrimidine substituents.
Cyclopropyl vs. Isoxazole Substituents
Compound BK78702 () replaces the isoxazole with a cyclopropyl group. Cyclopropane’s rigid geometry reduces conformational freedom, which may limit binding to flexible targets but improve selectivity. In contrast, the isoxazole’s planar structure facilitates π-π interactions .
Functional Group Linkages
Ethanone vs. Acetamide Bridges
BK78927 () employs an acetamide linker instead of ethanone.
Structural and Physicochemical Data Table
Implications of Structural Differences
- Target Affinity: The methoxypyrazine substituent may favor interactions with adenosine triphosphate (ATP)-binding pockets in kinases, while methanesulfonyl groups () could enhance binding to allosteric sites .
- Pharmacokinetics : Isoxazole’s metabolic stability contrasts with pyrazole derivatives (), which may undergo nitro-reduction. Piperidine’s flexibility improves tissue penetration compared to pyrrolidine .
- Synthetic Accessibility : Ethyl acetoacetate-derived compounds () utilize condensation reactions, whereas the target compound likely requires coupling of preformed isoxazole and piperidine intermediates .
Q & A
Basic: What synthetic methodologies are recommended for producing 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone with high purity?
Answer:
The compound’s synthesis requires multi-step optimization, including:
- Step 1: Coupling of the isoxazole and piperidine moieties via nucleophilic substitution under reflux conditions (e.g., ethanol, 2–4 hours) to ensure regioselectivity .
- Step 2: Functionalization of the pyrazine ring with methoxy groups using NaH/DMF as a base-solvent system to minimize side reactions .
- Purification: Recrystallization from DMF/EtOH (1:1) yields >95% purity, confirmed by HPLC-MS .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers in the piperidine ring) or solvent-induced shifts. Methodological approaches include:
- Dynamic NMR (DNMR): To detect conformational equilibria at variable temperatures (e.g., −40°C to 80°C) .
- DFT Calculations: Compare computed chemical shifts (using B3LYP/6-311++G**) with experimental data to validate assignments .
- Solvent Standardization: Use deuterated DMSO or CDCl3 for consistency, as polar aprotic solvents stabilize specific conformers .
Basic: What experimental designs are suitable for evaluating its in vitro biological activity?
Answer:
Adopt a split-split-plot design for pharmacological screening:
- Primary Plots: Dose ranges (e.g., 0.1–100 µM).
- Subplots: Cell lines (e.g., HEK-293 vs. HeLa) to assess tissue-specific effects.
- Sub-Subplots: Time-dependent assays (e.g., 24/48/72 hours) .
Include positive controls (e.g., staurosporine for cytotoxicity) and triplicate measurements to account for batch variability .
Advanced: How can researchers optimize reaction conditions to minimize by-products during the piperidine-pyrazine ether linkage formation?
Answer:
By-product formation (e.g., dimerization or over-oxidation) can be mitigated via:
- Catalyst Screening: Use Pd(OAc)₂/Xantphos for selective C-O bond formation under mild conditions (60°C, 12 hours) .
- Kinetic Monitoring: Employ in-situ FTIR or LC-MS to track intermediates and terminate reactions at <10% side-product thresholds .
- Solvent Optimization: Replace polar aprotic solvents (DMF) with THF to reduce nucleophilic competition .
Basic: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies: Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours, followed by UPLC-PDA to detect hydrolysis or oxidation products .
- Thermogravimetric Analysis (TGA): Assess thermal stability (25–300°C, 10°C/min) to identify decomposition thresholds .
- Light Exposure Tests: Use ICH Q1B guidelines with UV/vis monitoring (λ = 254–365 nm) .
Advanced: How can computational modeling predict off-target interactions in kinase inhibition studies?
Answer:
- Docking Simulations: Use AutoDock Vina with kinase crystal structures (e.g., PDB 1ATP) to map binding poses and identify conserved hinge-region interactions .
- MD Simulations (100 ns): Analyze RMSD/RMSF plots to assess stability of the piperidine-methoxy pyrazine moiety in ATP-binding pockets .
- QSAR Models: Corrogate substituent effects (e.g., isoxazole methyl groups) with inhibitory potency (IC50) using PLS regression .
Basic: What strategies ensure reproducibility in synthesizing analogs with modified isoxazole or pyrazine substituents?
Answer:
- Structural Blueprinting: Maintain a fixed piperidine scaffold while varying substituents (e.g., Cl, Br, OMe) via parallel synthesis .
- Automated Liquid Handling: For precise stoichiometric control in small-scale trials (e.g., 0.1 mmol) .
- Batch Documentation: Log reaction parameters (T, pH, stirring rate) in electronic lab notebooks to trace variability sources .
Advanced: How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?
Answer:
Contradictions often stem from pharmacokinetic factors:
- Metabolic Stability Assays: Incubate with liver microsomes (human/rat) to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .
- Plasma Protein Binding (PPB): Use ultrafiltration-LC/MS to measure free fraction (<5% indicates poor bioavailability) .
- Tissue Distribution Studies: Radiolabel the compound (¹⁴C) and quantify accumulation in target organs via scintillation counting .
Basic: What protocols are recommended for evaluating the compound’s antioxidant or pro-oxidant activity?
Answer:
- DPPH/ABTS Assays: Measure radical scavenging at 517 nm/734 nm, with IC50 values compared to ascorbic acid .
- ROS Detection: Use fluorescent probes (e.g., DCFH-DA) in cell-based models (e.g., RAW 264.7 macrophages) under oxidative stress .
- Thiobarbituric Acid (TBA) Test: Quantify lipid peroxidation in hepatic microsomes to assess pro-oxidant risks .
Advanced: How to integrate findings on this compound into broader pharmacological or environmental risk frameworks?
Answer:
- Ecotoxicity Modeling: Use EPI Suite to predict logP, BCF, and biodegradability, aligning with INCHEMBIOL project guidelines .
- Mechanistic Toxicology: Link structural motifs (e.g., pyrazine’s electron-deficient ring) to genotoxicity via Ames tests .
- Theoretical Anchoring: Map results onto existing frameworks (e.g., polypharmacology networks) to identify synergies with kinase or GPCR targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
